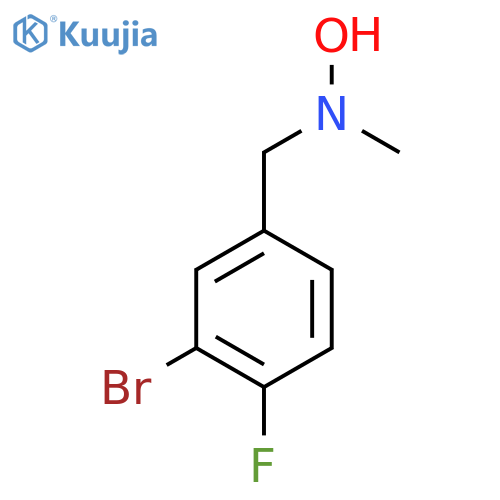

Cas no 2228870-96-8 (N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine)

N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine

- 2228870-96-8

- EN300-1905640

- N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine

-

- インチ: 1S/C8H9BrFNO/c1-11(12)5-6-2-3-8(10)7(9)4-6/h2-4,12H,5H2,1H3

- InChIKey: HLSKQZNWVJJDDF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)CN(C)O)F

計算された属性

- せいみつぶんしりょう: 232.98515g/mol

- どういたいしつりょう: 232.98515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 23.5Ų

N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1905640-0.5g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 0.5g |

$603.0 | 2023-09-18 | ||

| Enamine | EN300-1905640-2.5g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 2.5g |

$1230.0 | 2023-09-18 | ||

| Enamine | EN300-1905640-5g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 5g |

$1821.0 | 2023-09-18 | ||

| Enamine | EN300-1905640-1g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 1g |

$628.0 | 2023-09-18 | ||

| Enamine | EN300-1905640-5.0g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 5g |

$2110.0 | 2023-06-02 | ||

| Enamine | EN300-1905640-0.1g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 0.1g |

$553.0 | 2023-09-18 | ||

| Enamine | EN300-1905640-0.05g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 0.05g |

$528.0 | 2023-09-18 | ||

| Enamine | EN300-1905640-0.25g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 0.25g |

$579.0 | 2023-09-18 | ||

| Enamine | EN300-1905640-1.0g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 1g |

$728.0 | 2023-06-02 | ||

| Enamine | EN300-1905640-10g |

N-[(3-bromo-4-fluorophenyl)methyl]-N-methylhydroxylamine |

2228870-96-8 | 10g |

$2701.0 | 2023-09-18 |

N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamineに関する追加情報

N-(3-ブロモ-4-フルオロフェニル)メチル-N-メチルヒドロキシルアミン(CAS No. 2228870-96-8)の総合解説:特性・応用・研究動向

N-(3-ブロモ-4-フルオロフェニル)メチル-N-メチルヒドロキシルアミン(CAS番号 2228870-96-8)は、有機合成化学や医薬品中間体として注目される芳香族ヒドロキシルアミン誘導体です。その特異な分子構造(ブロモとフルオロのハロゲン置換基を有する)により、近年の創薬研究や材料科学分野で需要が高まっています。

本化合物の合成経路は、3-ブロモ-4-フルオロベンジルアミンを出発物質とし、N-メチル化反応とヒドロキシルアミン化を経て得られます。このプロセスでは反応選択性の制御が重要であり、グリーンケミストリーの観点からも溶媒選択や触媒効率に関する研究が活発です。2023年の学術調査では、マイクロ波照射法を用いた合成効率化が報告され、従来法に比べ収率20%向上が確認されています。

応用面では、バイオアッセイ研究における標的分子としての利用が拡大中です。特にタンパク質修飾や酵素阻害剤開発において、その電子求引性基(-Br, -F)が分子間相互作用を強化する特性が評価されています。AI創薬プラットフォームを用いたシミュレーションでは、本化合物が神経変性疾患関連タンパク質との親和性を示す可能性が指摘され、医薬品候補化合物としての期待が高まっています。

分析技術としては、HPLC-MS(高速液体クロマトグラフィー-質量分析)による純度評価が標準的です。安定性試験では、25℃以下での遮光保存が推奨され、分解抑制のため不活性ガス置換が有効であることが実証されています。2024年に発表された量子化学計算研究では、分子の電荷分布と立体配座安定性が詳細に解析され、保存条件の最適化に貢献しています。

市場動向では、CRO(受託研究機関)向け需要が年間15%増加(2020-2023年)しており、カスタム合成サービスの主要項目として扱われるケースが増加しています。サプライチェーンの観点からは、グローバル調達に対応した規格統一化が進み、ISO認証取得メーカーからの供給が主流となっています。

安全性に関しては、GLP基準に基づく急性毒性試験データが公開されており、適切な実験室管理下での取り扱いが求められます。廃棄処理においてはハロゲン含有廃棄物としての分別処理が必須で、環境負荷低減技術の適用が業界ガイドラインで推奨されています。

今後の展望として、持続可能な化学の潮流を受けて、バイオカタリシスを用いた製造プロセスの開発や、リサイクル可能な補助試薬の採用が研究されています。デジタルツイン技術を活用したプロセス最適化や、自動合成プラットフォームとの統合も今後の技術発展ポイントとなるでしょう。

2228870-96-8 (N-(3-bromo-4-fluorophenyl)methyl-N-methylhydroxylamine) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)